Cycloleucine acts as a potent inhibitor of methionine adenosyl transferase (MAT), an enzyme crucial for S-adenosylmethionine (SAM) synthesis. SAM serves as a major methyl donor in cells, participating in numerous methylation reactions essential for various cellular functions [].
By inhibiting MAT, cycloleucine effectively reduces cellular SAM levels, impacting various methylation-dependent processes, including gene expression, protein function, and DNA methylation [].
Impact on Cell Metabolism:
Studies have shown that cycloleucine can influence cell metabolism in diverse ways. In Escherichia coli cultures, cycloleucine addition alters cellular metabolism, potentially affecting growth and adaptation [].
In plant cells, cycloleucine treatment can affect photosynthetic capacity, potentially influencing chlorophyll biosynthesis and degradation []. However, the exact mechanisms and long-term effects require further investigation [].
Regulation of Muscle Development:
Recent research explored the effects of cycloleucine on myogenesis, the process of muscle cell formation and development. Studies in poultry suggest that cycloleucine treatment can inhibit myoblast proliferation and differentiation while triggering cell cycle arrest [].
This research indicates that cycloleucine may influence muscle development, potentially impacting muscle growth and regeneration. However, further investigation is needed to understand the underlying mechanisms and potential therapeutic applications [].
Potential Tool for Studying m6A Methylation:
N6-methyladenosine (m6A) methylation is a crucial regulatory mechanism in various biological processes. Cycloleucine's ability to inhibit methylation has made it a valuable tool for researchers studying the role of m6A in diverse contexts [].
By manipulating cellular m6A levels using cycloleucine, scientists can investigate the impact of m6A on gene expression, cell differentiation, and other cellular processes [].
Aggregated GHS information provided by 49 companies from 4 notifications to the ECHA C&L Inventory.; H301 (93.88%): Toxic if swallowed [Danger Acute toxicity, oral]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Therapeutic Uses
EXPTL USE (VET): SINGLE DOSES OF ANTILYMPHOCYTE SERUM, CYCLOPHOSPHAMIDE, CYCLOLEUCINE DELAYED ONSET OF HYPERACUTE FORM OF EXPTL ALLERGIC ENCEPHALOMYELITIS IN RATS. CYCLOLEUCINE & TILORONE-HCL WERE PROVEN TO HAVE SYNERGISTIC RELATIONSHIP. EXPTL USE: (11)C-CYCLOLEUCINE WAS EVALUATED AS TUMOR SCANNING AGENT IN 38 PT. EXTRAPOLATION FROM ANIMAL DATA GIVES 0.01 RAD/UCI FOR WHOLE BODY & LESS THAN 0.06 RAD/UCI FOR PANCREAS. 33/38 HAS GALLIUM CITRATE (67)GA SCANS ALSO; RESULTS 19 POS FORMER & 24 POS (67)GA SCANS. MEDICATION (VET): CARBOXYL-LABELED (11)C-CYCLOLEUCINE WAS PREPD IN MULTIMILLICURIE AMT. TISSUE DISTRIBUTION (750 MICROCURIE, IV) IN MORRIS 5123 C HEPATOMA BEARING RATS INDICATED THE COMPD HAS POTENTIAL AS TUMOR-LOCALIZING AGENT FOR DETECTING CANCER IN HUMANS. MEDICATION (VET): CYCLOLEUCINE PROTECTED RATS AGAINST SEIZURES IN MAXIMAL ELECTROSHOCK TEST BUT OFFERED NO PROTECTION AGAINST METRAZOL-(PENTYLENETETRAZOL) INDUCED SEIZURES IN MICE.
Pharmacology
Cycloleucine has cytostatic, immunosuppressive and antineoplastic activities. Cycloleucine is a non-metabolizable synthetic amino acid, formed through the cyclization of the amino acid leucine, with immunosuppressive, antineoplastic, and cytostatic activities. Cycloleucine competitively inhibits the enzyme methionine adenosyltransferase, resulting in the inhibition of S-adenosylmethionine (SAM) synthesis from methionine and ATP, and subsequent nucleic acid methylation and polyamine production; RNA, and perhaps to a lesser extent, DNA biosyntheses and cell cycle progression are finally disrupted. This agent is also a competitive inhibitor at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor.
Mechanism of Action
SYNTHETIC AMINO ACID THOUGHT TO ACT AS VALINE ANTAGONIST.
Pictograms
Acute Toxic
Other CAS
52-52-8
Wikipedia
Cycloleucine
Biological Half Life
AT 0.4-0.5 MG/G PLASMA LEVEL AT 24 DAYS WAS NOT SIGNIFICANTLY DIFFERENT FROM THAT AT 1 DAY. HIGHEST DOSES (1-3 MG/G) RESULTED IN NEARLY SIMILAR PLASMA LEVELS BY 4TH DAY. T/2 IN PLASMA WAS EXTREMELY LONG.
Herberg LJ, Rose IC: Effects of D-cycloserine and cycloleucine, ligands for the NMDA-associated strychnine-insensitive glycine site, on brain-stimulation reward and spontaneous locomotion. Pharmacol Biochem Behav. 1990 Aug;36(4):735-8. [PMID:2170997] Quinlan et al. Targeting S-Adenosylmethionine biosynthesis with a novel allosteric inhibitor of Mat2A. Nature Chemical Biology, doi: 10.1038/nchembio.2384, published online 29 May 2017
Inquiry Online
* Please note that we will only send quotations to valid professional email addresses.
For inquiries regarding product suitability or assistance with placing orders, please don't hesitate to reach out to our expert technical support team. Alternatively, you can explore our informative guide pages for further assistance.